(1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid
CAS No.: 130216-69-2
Cat. No.: VC21149253
Molecular Formula: C30H44N2O3
Molecular Weight: 480.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130216-69-2 |
|---|---|
| Molecular Formula | C30H44N2O3 |
| Molecular Weight | 480.7 g/mol |
| IUPAC Name | (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid |
| Standard InChI | InChI=1S/C30H44N2O3/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20-23(32-35-31-20)26(3,4)21(27)10-11-29(22,28)7/h8,19,21-22H,9-17H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1 |
| Standard InChI Key | PVMMAUQTRBJOMP-QRARIYCASA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CC6=NON=C6C3(C)C)C |
| SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NON=C6C5(C)C)C)C)C2C1)C)C(=O)O)C |
| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NON=C6C5(C)C)C)C)C2C1)C)C(=O)O)C |
Introduction
Chemical Identity and Basic Properties
The compound (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid is identified by several key attributes that define its chemical identity. This complex heterocyclic compound is characterized by a specific set of physicochemical properties that distinguish it from related molecules in its class.
Identification Parameters
| Identification Parameter | Value |
|---|---|
| CAS Number | 130216-69-2 |
| Molecular Formula | C30H44N2O3 |
| Molecular Weight | 480.7 g/mol |
| InChIKey | PVMMAUQTRBJOMP |
| Alternative Names | Olean-12-eno[2,3-c] oxadiazol-28-oic acid |
Structural Characteristics
The compound displays a remarkable structural complexity that contributes significantly to its chemical behavior and potential biological activities. Understanding this intricate architecture is fundamental to appreciating its properties and applications.
Stereochemistry and Configuration
The compound possesses multiple stereogenic centers, as indicated by the stereochemical descriptors in its systematic name (1R,2S,5S,10S,14R,15R,23R). These seven stereocenters create a highly defined three-dimensional structure with precise spatial orientation of functional groups. This stereochemical complexity likely confers specificity in potential biological interactions and influences its physical properties.
Framework and Ring Systems
The hexacyclic framework, denoted by the nomenclature "hexacyclo[12.11.0.02,11.05,10.015,23.017,21]," represents an intricate arrangement of six interconnected rings. This polycyclic system provides structural rigidity and a well-defined spatial arrangement of substituents. The compound contains heterocyclic elements, specifically an oxa-diaza system (19-oxa-18,20-diaza), incorporating oxygen and nitrogen atoms into the ring structure. This feature introduces polarity and potential hydrogen-bonding sites into specific regions of the molecule.
Functional Groups
A key functional moiety is the carboxylic acid group at position 5, which introduces acidity and hydrogen-bonding capability. Additionally, the molecule contains three double bonds, as indicated by "triene" in the systematic name, specifically at positions 11, 17, and 20. These unsaturated bonds create regions of electron density that may participate in various chemical reactions and interactions. The seven methyl groups (1,2,8,8,15,22,22-heptamethyl) distributed throughout the structure contribute to its hydrophobicity and steric profile.
Synthesis and Preparation Methods
Due to the structural complexity of (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid, its synthesis presents significant challenges that require sophisticated approaches.
Related Synthetic Precedents
Insights into potential synthetic approaches may be gleaned from the decarboxylative halogenation methods described for related compounds. These reactions represent key transformations for modifying carboxylic acid groups in complex molecules. The Hunsdiecker-Borodin reaction provides a potential route for converting carboxylic acids to alkyl halides, which could be useful in the synthesis of precursors or derivatives. This reaction involves treatment of carboxylic acid salts with halogens to yield alkyl halides with the release of carbon dioxide.
Related Compounds and Structural Analogs
The structural class to which (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid belongs includes several related compounds with variations in substituents, stereochemistry, or slight modifications to the core structure.
Direct Structural Analogs
Several compounds sharing the basic hexacyclic framework but with different substituents or stereochemistry have been identified in the scientific literature. One notable analog is (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid, which differs in the absence of the oxygen atom in the heterocyclic system (19,20-diaza instead of 19-oxa-18,20-diaza) and the position of one of the double bonds.
Another related compound is (1R,2S,5S,10S,14R,15R,23R)-20-hexanoyl-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid, which features an additional hexanoyl substituent at position 20. This demonstrates how the basic framework can be modified through the addition of various functional groups.
Comparative Analysis
The table below compares key features of the title compound with structurally related analogs:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid | C30H44N2O3 | 480.7 g/mol | 19-oxa-18,20-diaza heterocyclic system |
| (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid | C31H46N2O2 | 478.7 g/mol | 19,20-diaza heterocyclic system, different double bond positions |
| (1R,2S,5S,10S,14R,15R,23R)-20-hexanoyl-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid | C37H58N2O3 | 576.9 g/mol | Contains additional hexanoyl group at position 20 |
Relationship to Natural Products
The structural complexity of the title compound and its analogs suggests potential relationships to naturally occurring compounds, particularly triterpenoids and steroid-derived molecules. Comparing the basic structural framework with compounds like 3alpha-hydroxyolean-11-en-28,13beta-olide (C30H46O3) reveals similarities in the complex polycyclic arrangement and the presence of multiple stereogenic centers. Such relationships may provide insights into potential biosynthetic origins or inspiration for synthesis.
Analytical Methods and Characterization
Proper characterization and analysis of (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylic acid requires sophisticated analytical techniques capable of elucidating its complex structure.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for determining the structure of complex organic molecules. For this compound, 1H and 13C NMR would be essential for confirming the carbon framework and substituent positions. Advanced 2D techniques (COSY, HSQC, HMBC, NOESY) would be necessary to establish connectivity and stereochemical relationships across the molecule. Mass spectrometry, particularly high-resolution techniques, provides precise molecular weight determination and fragmentation patterns that can confirm the molecular formula and structural features.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry represent powerful tools for analyzing the purity and identity of the compound. Typical analytical conditions might include:
-
Stationary phase: C18 porous core-shell column (e.g., Phenomenex Kinetex C18, 150 × 2.1 mm, 1.7 μm particle size)
-
Mobile phase: Gradient elution with water + 0.1% formic acid and acetonitrile + 0.1% formic acid
-
Detection: UV detection complemented by mass spectrometry for structural confirmation
Current Research and Future Directions
Research involving compounds of this structural class continues to evolve, with several promising avenues for future investigation.
Current Research Trends
Current research on complex heterocyclic compounds similar to the title molecule focuses on several key areas. Structure-activity relationship studies aim to understand how structural modifications affect biological activity, potentially leading to more effective derivatives. Computational modeling helps predict properties and interactions of these complex molecules, guiding synthetic efforts and application development. Advanced synthetic methodologies are being developed to enable more efficient access to these structurally challenging molecules.
Future Research Opportunities
Several promising directions for future research include:
-
Development of more efficient synthetic routes to access the compound and structural analogs
-
Comprehensive biological screening to identify potential therapeutic applications
-
Investigation of structure-property relationships to guide the design of derivatives with enhanced properties
-
Exploration of potential applications in materials science or as chemical building blocks
-
Detailed mechanistic studies of interactions with biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume